An In-depth Technical Guide to the Chemical Structure Elucidation of 7-Bromochroman-3-one
An In-depth Technical Guide to the Chemical Structure Elucidation of 7-Bromochroman-3-one
This technical guide provides a comprehensive framework for the structural elucidation of 7-Bromochroman-3-one, a substituted chromanone derivative of interest to researchers in medicinal chemistry and drug discovery. As a compound with potential biological activity, a thorough and unambiguous confirmation of its chemical structure is paramount for its advancement in research and development pipelines. This document outlines the synergistic application of modern analytical techniques, emphasizing not just the acquisition of data, but the logical process of interpretation that leads to irrefutable structural confirmation.
Introduction: The Chromanone Scaffold and the Significance of 7-Bromochroman-3-one
Chromanones are a class of heterocyclic compounds that form the core structure of many naturally occurring and synthetic molecules with diverse pharmacological properties.[1] The introduction of a bromine atom at the 7-position and a ketone at the 3-position of the chroman ring system in 7-Bromochroman-3-one creates a molecule with specific electronic and steric properties that can influence its interaction with biological targets. Accurate structural elucidation is the foundational step upon which all subsequent biological and medicinal chemistry studies are built.
This guide will walk through a systematic approach to confirming the structure of 7-Bromochroman-3-one, employing a suite of spectroscopic techniques. We will delve into the theoretical basis for the expected spectral features and provide practical, step-by-step protocols for data acquisition and interpretation.
The Elucidation Workflow: A Multi-Technique Approach
The definitive structural determination of an organic molecule like 7-Bromochroman-3-one relies on the convergence of data from multiple analytical methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a self-validating system of proof.
Mass Spectrometry: Determining the Molecular Formula
Mass spectrometry (MS) is the first port of call for determining the molecular weight and elemental composition of a new compound. For 7-Bromochroman-3-one, we anticipate a characteristic isotopic pattern due to the presence of bromine.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
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Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
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Instrument Parameters:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Analyzer: Quadrupole or Time-of-Flight (TOF).
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Mass Range: m/z 50-500.
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-
Data Acquisition: The sample is introduced into the ion source, and the resulting mass spectrum is recorded.
Predicted Data and Interpretation
The molecular formula of 7-Bromochroman-3-one is C₉H₇BrO₂. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 natural abundance, will result in a characteristic M and M+2 isotopic pattern for the molecular ion peak.[2]
| Ion | Predicted m/z | Relative Abundance | Interpretation |
| [M]⁺ | 226 | ~100% | Molecular ion containing ⁷⁹Br |
| [M+2]⁺ | 228 | ~98% | Molecular ion containing ⁸¹Br |
The observation of this doublet with the correct mass difference and relative intensity is strong evidence for the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula.
Infrared Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
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Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.
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Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.
Predicted Data and Interpretation
The IR spectrum of 7-Bromochroman-3-one is expected to show characteristic absorption bands for its key functional groups.
| Frequency Range (cm⁻¹) | Vibration | Expected Appearance |
| 3100-3000 | C-H stretch (aromatic) | Medium to weak |
| 2960-2850 | C-H stretch (aliphatic) | Medium to weak |
| ~1720 | C=O stretch (ketone) | Strong, sharp |
| 1600-1450 | C=C stretch (aromatic) | Medium to weak |
| 1300-1000 | C-O stretch (ether) | Strong |
| 800-600 | C-Br stretch | Medium to strong |
The most prominent and diagnostic peak will be the strong absorption around 1720 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the ketone.[3][4] The presence of aromatic C-H stretches above 3000 cm⁻¹ and the C-O ether stretch will further support the chromanone framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry. For 7-Bromochroman-3-one, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments will be employed.
Experimental Protocol: ¹H and ¹³C NMR
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Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
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Data Acquisition:
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¹H NMR: A standard proton NMR experiment is performed.
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¹³C NMR: A proton-decoupled carbon NMR experiment is performed.
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Predicted ¹H NMR Spectrum and Interpretation
Based on the structure of 7-Bromochroman-3-one and data from similar compounds like 3-Bromochroman-4-one, we can predict the following ¹H NMR spectrum.[5]
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-5 | 7.8-8.0 | d | 1H | Deshielded by the adjacent carbonyl group. |
| H-6, H-8 | 7.0-7.4 | m | 2H | Aromatic protons on the benzene ring. |
| H-2 | 4.5-4.7 | s | 2H | Methylene protons adjacent to the ether oxygen. |
| H-4 | 3.7-3.9 | s | 2H | Methylene protons adjacent to the ketone. |
Note: The exact chemical shifts and coupling constants would need to be determined from the actual spectrum. The predicted values are based on established ranges for similar structures.[6][7]
Predicted ¹³C NMR Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-3 | ~205 | Ketone carbonyl carbon. |
| C-9 | ~160 | Aromatic carbon attached to the ether oxygen. |
| C-5, C-6, C-7, C-8, C-10 | 115-140 | Aromatic carbons. The carbon bearing the bromine (C-7) will be in this region. |
| C-2 | ~70 | Methylene carbon adjacent to the ether oxygen. |
| C-4 | ~45 | Methylene carbon adjacent to the ketone. |
Note: The specific assignments of the aromatic carbons would be confirmed using 2D NMR techniques.[8][9]
2D NMR for Unambiguous Assignments
To definitively assign all proton and carbon signals and confirm the connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential.
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COSY: This experiment will show correlations between coupled protons. For 7-Bromochroman-3-one, we would expect to see correlations between the aromatic protons (H-5, H-6, and H-8).
-
HSQC: This experiment correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
Conclusion: Synthesizing the Data for Final Structure Confirmation
The structural elucidation of 7-Bromochroman-3-one is a process of logical deduction, where each piece of spectroscopic data corroborates the others. The mass spectrum will confirm the molecular formula, the IR spectrum will identify the key functional groups, and the suite of NMR experiments will piece together the precise connectivity of the atoms. The convergence of all this data will provide an unassailable confirmation of the structure of 7-Bromochroman-3-one, enabling further investigation into its chemical and biological properties with confidence.
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butoxy)-4H-chromen-4-one)
